

Spectroscopic Profile of Exatecan Intermediate 11: A Technical Guide

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Compound of Interest

Compound Name: Exatecan intermediate 11

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This technical guide provides a comprehensive overview of the spectroscopic data for **Exatecan intermediate 11**, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. While the trivial name "**Exatecan intermediate 11**" is used, the specific chemical entity is identified as (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. This document summarizes the available spectroscopic data (NMR, MS, and IR) and outlines the general experimental protocols for these analytical techniques.

Chemical Structure and Properties

- Chemical Name: (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
- CAS Number: 110351-94-5
- Molecular Formula: $C_{13}H_{13}NO_5$ [1][2]
- Molecular Weight: 263.25 g/mol [1][2]
- Appearance: Off-white to brown solid [2]

Spectroscopic Data Summary

While specific spectra for **Exatecan intermediate 11** are not publicly available in detail, a Certificate of Analysis for (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione confirms that the ^1H NMR and LCMS data are consistent with its chemical structure.^[2] The following tables present the expected and reported data based on the known structure and analytical documentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Type	Result
^1H NMR	Consistent with structure ^[2]
^{13}C NMR	Data not publicly available.

Mass Spectrometry (MS)

Data Type	Result
LCMS	Consistent with structure ^[2]
Purity (LCMS)	99.53% ^[2]

Infrared (IR) Spectroscopy

Data Type	Result
IR	Data not publicly available.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Exatecan intermediate 11** are not available in the public domain. However, the following are general methodologies typically employed for the analysis of small organic molecules of this nature.

NMR Spectroscopy

A sample of **Exatecan intermediate 11** would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). The choice of solvent depends on the solubility of the compound. A standard NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, would be used. For ^1H

NMR, standard pulse programs are used to acquire the spectrum. For ^{13}C NMR, techniques such as proton decoupling are employed to simplify the spectrum.

Mass Spectrometry

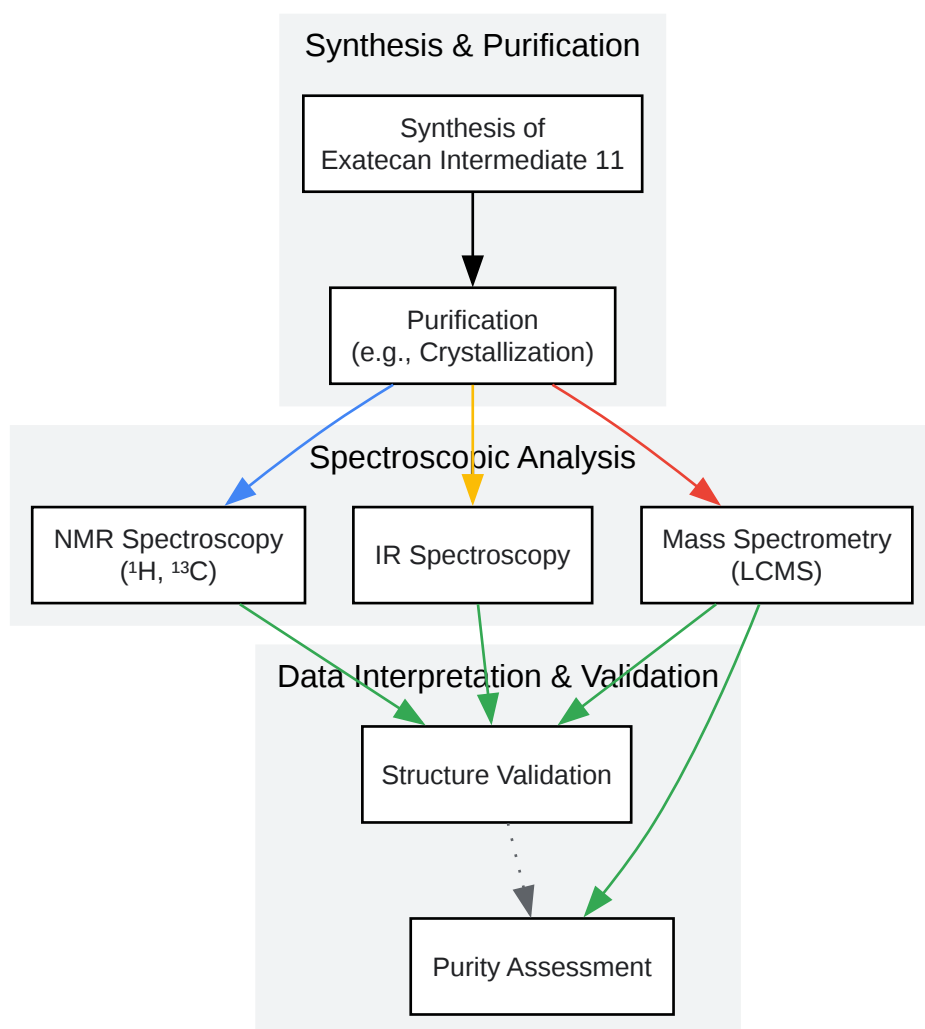
For Liquid Chromatography-Mass Spectrometry (LCMS), a small amount of the sample is dissolved in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) system. The HPLC separates the sample from any impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and purity of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of solid **Exatecan intermediate 11** would typically be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR) FT-IR spectroscopy. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet. For ATR, the solid sample is placed directly onto the ATR crystal. The instrument then passes a beam of infrared light through the sample and measures the absorption at different wavelengths, providing information about the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic intermediate like **Exatecan intermediate 11**.



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Workflow for Spectroscopic Analysis

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References

- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione 98% | CAS: 110351-94-5 | AChemBlock [achemblock.com]

- 2. file.leyan.com [file.leyan.com]
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